molecular formula C15H29NO3 B12951249 tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate

tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate

Cat. No.: B12951249
M. Wt: 271.40 g/mol
InChI Key: HYGZLIOPCSKGRU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a tetramethylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a tert-butyl group and a tetramethylpiperidine ring. These features confer distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H29NO3/c1-13(2,3)19-12(18)16-14(4,5)8-11(10-17)9-15(16,6)7/h11,17H,8-10H2,1-7H3

InChI Key

HYGZLIOPCSKGRU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)CO)C

Origin of Product

United States

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